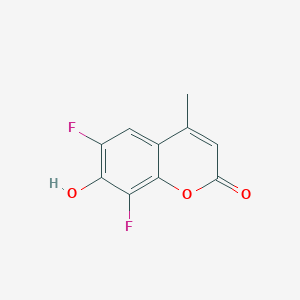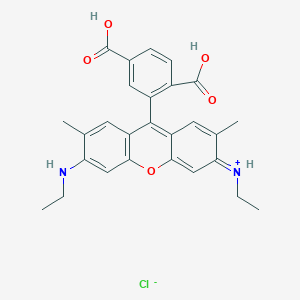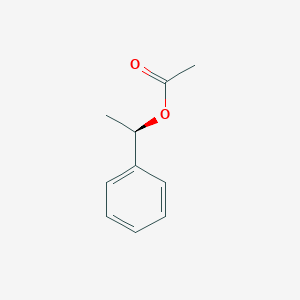
6,8-Difluoro-7-hydroxy-4-methylcoumarine
Vue d'ensemble
Description
Synthesis Analysis
A practical synthesis approach for 6,8-difluoro-7-hydroxy-4-methylcoumarin derivatives, particularly emphasizing fluorescence applications, has been reported. This synthesis is optimized for a preparative scale, yielding significant amounts of the fluorescent coumaryl acid, essential for bioconjugation and imaging dye applications (Kerkovius & Ménard, 2016).
Molecular Structure Analysis
Studies on similar coumarin derivatives, such as 5,6,7,8-tetrafluoro-4-hydroxycoumarins, have utilized X-ray structural analysis and spectroscopy to explore the effects of substituents on the coumarin ring's structure, providing insights into the structural implications of modifications such as fluorination and hydroxylation (Shcherbakov et al., 2012).
Chemical Reactions and Properties
Research on coumarin derivatives often involves investigating their reactivity and interactions with other chemicals. For instance, the Claisen rearrangement of various substituted 4-methylcoumarins has been studied, revealing insights into the migration preferences and the stability of different substituents under reaction conditions (Ghantwal & Samant, 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can significantly influence a compound's applications. For example, the X-ray crystal structure of 7,8-dihydroxy-4-methylcoumarin has been determined, providing valuable data on its solid-state characteristics, which could be extrapolated to understand similar fluorinated derivatives (Kurosaki et al., 2003).
Applications De Recherche Scientifique
Fluorophore
6,8-Difluoro-7-hydroxy-4-methylcoumarine est un fluorophore {svg_1}. Les fluorophores sont des composés chimiques capables de réémettre de la lumière lorsqu'ils sont excités par la lumière. Ils sont utilisés dans de nombreux domaines de la recherche scientifique, notamment la biochimie et la médecine, pour étudier les propriétés et les fonctions des substances organiques.
Cytométrie en flux
Ce composé a été conjugué à la streptavidine ou à des anticorps secondaires pour la cytométrie en flux {svg_2}. La cytométrie en flux est une technique utilisée pour détecter et mesurer les caractéristiques physiques et chimiques d'une population de cellules ou de particules.
Marquage des bactéries
Il a été utilisé pour marquer des bactéries pour l'hybridation in situ en fluorescence multicolore (FISH) {svg_3}. La FISH est une technique de cytogénétique moléculaire qui utilise des sondes fluorescentes qui se lient uniquement aux parties d'une séquence d'acide nucléique présentant un degré élevé de complémentarité de séquence.
Couplage peptidique
La this compound a également été couplée à des peptides pour améliorer l'ionisation par électronébulisation et la sensibilité MS en MALDI-TOF MS {svg_4}. Cette application est particulièrement utile dans la recherche en protéomique.
Détection diagnostique
La this compound (DIFMU) a été utilisée pour la détection diagnostique de l'activité des cellules tueuses naturelles {svg_5}. Cette application est cruciale en immunologie et en diagnostic médical.
Étalon de référence
Le DIFMU peut être utilisé comme étalon de référence pour les substrats éther, ester et phosphate dérivés de ce colorant bleu fluorescent {svg_6} {svg_7}. Cette application est importante en chimie analytique pour garantir l'exactitude et la fiabilité des résultats analytiques.
Mécanisme D'action
Target of Action
6,8-Difluoro-7-hydroxy-4-methylcoumarin, also known as DiFMU, is primarily used as a fluorogenic substrate . It has been used for the diagnostic detection of natural killer cell-activity . It has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) .
Mode of Action
DiFMU can be used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye . It interacts with its targets by binding to them and emitting fluorescence, which can be detected and measured .
Biochemical Pathways
It has been used in the study of bacterial two-component sensor kinases, which possess a histidine-containing phosphotransfer (hpt) domain to carry out a multistep phosphotransferring reaction to a cognate response regulator .
Result of Action
The primary result of DiFMU’s action is the emission of fluorescence when it interacts with its targets . This fluorescence can be used to track and measure the activity of the targets, providing valuable information in biological research and diagnostics .
Action Environment
The action, efficacy, and stability of DiFMU can be influenced by various environmental factors. For instance, the pH of the environment can affect the optimal operation of the targets of DiFMU . Additionally, factors such as temperature and light exposure can influence the stability and fluorescence of DiFMU .
Orientations Futures
6,8-Difluoro-7-hydroxy-4-methylcoumarin has attracted attention as a potential lead compound for drug development due to its potential biological activities . It has been used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye , indicating its potential use in research and diagnostic procedures.
Analyse Biochimique
Biochemical Properties
6,8-Difluoro-7-hydroxy-4-methylcoumarin plays a significant role in biochemical reactions due to its ability to act as a fluorogenic substrate. It interacts with enzymes such as aryl sulfatases and organophosphatases, where it undergoes hydrolysis to produce a fluorescent product . This interaction is crucial for the continuous assaying of these enzymes, providing insights into their activity and function. Additionally, 6,8-Difluoro-7-hydroxy-4-methylcoumarin has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) .
Cellular Effects
6,8-Difluoro-7-hydroxy-4-methylcoumarin influences various cellular processes by acting as a fluorescent probe. It has been shown to label cells effectively, aiding in the visualization of cellular structures and functions . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing a means to track and analyze these processes in real-time. Its use in flow cytometry and FISH highlights its ability to interact with cellular components and provide valuable data on cell function .
Molecular Mechanism
At the molecular level, 6,8-Difluoro-7-hydroxy-4-methylcoumarin exerts its effects through specific binding interactions with biomolecules. It reacts efficiently with primary amines, forming stable, covalent amide bonds . This property allows it to be used in labeling proteins and other biomolecules, facilitating the study of their interactions and functions. The compound’s ability to act as a fluorogenic substrate for enzymes like aryl sulfatases and organophosphatases further underscores its role in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Difluoro-7-hydroxy-4-methylcoumarin can change over time. The compound is stable when stored at room temperature and protected from light . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound maintains its fluorescent properties over extended periods, making it a reliable tool for long-term experiments .
Dosage Effects in Animal Models
The effects of 6,8-Difluoro-7-hydroxy-4-methylcoumarin vary with different dosages in animal models. At lower doses, the compound effectively labels cells and tissues without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. These findings highlight the importance of optimizing dosage to achieve the desired effects while minimizing any negative impact .
Metabolic Pathways
6,8-Difluoro-7-hydroxy-4-methylcoumarin is involved in metabolic pathways that include interactions with enzymes and cofactors. It acts as a substrate for enzymes like aryl sulfatases and organophosphatases, undergoing hydrolysis to produce fluorescent products . These interactions are essential for studying metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 6,8-Difluoro-7-hydroxy-4-methylcoumarin is transported and distributed through interactions with transporters and binding proteins. Its solubility in solvents like methanol, DMSO, and dimethyl formamide facilitates its use in various experimental setups . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 6,8-Difluoro-7-hydroxy-4-methylcoumarin is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . Understanding its localization is crucial for interpreting its activity and function within the cellular context .
Propriétés
IUPAC Name |
6,8-difluoro-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLENVBUPWUQAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318263 | |
| Record name | Marina Blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215868-23-8 | |
| Record name | Marina Blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marina Blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What makes 6,8-Difluoro-7-hydroxy-4-methylcoumarin useful for cell imaging?
A1: 6,8-Difluoro-7-hydroxy-4-methylcoumarin, also known as Marina Blue, exhibits blue fluorescence. This property makes it valuable for cell imaging applications. [] Researchers can conjugate Marina Blue to sugar derivatives, creating fluorescent probes. These probes can then be used to visualize and track cells, as well as molecules within cells. []
Q2: Are there specific applications for 6,8-Difluoro-7-hydroxy-4-methylcoumarin in cancer research?
A2: Yes, research indicates the potential of 6,8-Difluoro-7-hydroxy-4-methylcoumarin as a cancer imaging agent. Specifically, when conjugated to L-glucose, it can be used to visualize and potentially target cancerous cells. [] This application utilizes the molecule's fluorescent properties for improved precision in imaging cancerous cells.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




